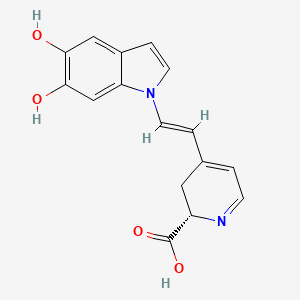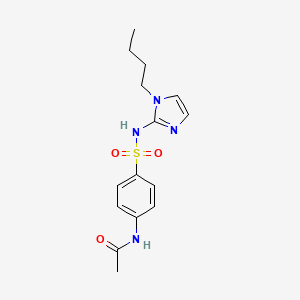
2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate is an organic compound belonging to the class of aminopyrimidines and derivatives. This compound contains an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . Aminopyrimidines are known for their diverse biological activities and are widely used in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common approach is the reaction of 2,4,6-trichloropyrimidine with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups on the pyrimidine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, palladium or copper catalysts
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, tuberculosis, and inflammatory conditions
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, by binding to its active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP) . This inhibition disrupts DNA replication and cell division, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with similar biological activities.
2,4-Diamino-5-aryl-6-substituted pyrimidines: A class of compounds with various substituents on the pyrimidine ring, exhibiting diverse pharmacological properties.
Uniqueness
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in DNA synthesis and repair makes it a valuable compound for research in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
62812-21-9 |
|---|---|
Formule moléculaire |
C11H16N4O4 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
4-O-(2,4-diamino-6-methylpyrimidin-5-yl) 1-O-ethyl butanedioate |
InChI |
InChI=1S/C11H16N4O4/c1-3-18-7(16)4-5-8(17)19-9-6(2)14-11(13)15-10(9)12/h3-5H2,1-2H3,(H4,12,13,14,15) |
Clé InChI |
UMXRDSCRVXWDEX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)OC1=C(N=C(N=C1N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)










![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)
